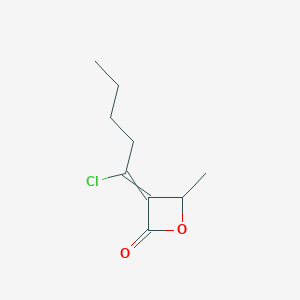
3-(1-Chloropentylidene)-4-methyloxetan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Chloropentylidene)-4-methyloxetan-2-one is a chemical compound belonging to the class of oxetanones. It is characterized by a four-membered ring structure containing an oxygen atom and a ketone group. The compound has a chlorinated alkylidene substituent, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Chloropentylidene)-4-methyloxetan-2-one typically involves the cyclocarbonylation of 2-alkynols. One common method is the palladium(II)-catalyzed reaction, where propargyl alcohols are treated with palladium chloride (PdCl2) and copper chloride (CuCl2) under controlled conditions . The reaction is carried out at room temperature, and the product is obtained in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(1-Chloropentylidene)-4-methyloxetan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted oxetanones, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives.
Scientific Research Applications
3-(1-Chloropentylidene)-4-methyloxetan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Chloropentylidene)-4-methyloxetan-2-one involves its interaction with molecular targets through its reactive functional groups. The chlorinated alkylidene group can participate in nucleophilic substitution reactions, while the oxetanone ring can undergo ring-opening reactions. These interactions can affect various molecular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Chloropentylidene)-4-pentyl-2-oxetanone
- 3-(1-Chloropentylidene)-1-oxaspiro[3.5]nonan-2-one
Uniqueness
3-(1-Chloropentylidene)-4-methyloxetan-2-one is unique due to its specific substitution pattern and the presence of a methyl group on the oxetanone ring. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical properties and reactivity.
Properties
CAS No. |
627526-65-2 |
|---|---|
Molecular Formula |
C9H13ClO2 |
Molecular Weight |
188.65 g/mol |
IUPAC Name |
3-(1-chloropentylidene)-4-methyloxetan-2-one |
InChI |
InChI=1S/C9H13ClO2/c1-3-4-5-7(10)8-6(2)12-9(8)11/h6H,3-5H2,1-2H3 |
InChI Key |
VVKXCTZLTMMKQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C1C(OC1=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















